2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide
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Overview
Description
2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide: is a chemical compound with the following structure:
Structure: C16H18N2O3
It consists of an aromatic benzene ring substituted with an acetylamino group and an isopropylphenoxy group. The compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
There are several synthetic routes to prepare 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide:
Direct Acylation Method:
Chemical Reactions Analysis
Oxidation: The compound can undergo oxidation reactions, typically involving the acetyl group.
Reduction: Reduction of the carbonyl group in the acetyl moiety can occur.
Substitution: Substitution reactions may occur at the phenolic hydroxyl group.
Common Reagents: Acetic anhydride, aniline, reducing agents (e.g., NaBH₄).
Major Products: The primary product is 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide itself.
Scientific Research Applications
Medicine: The compound exhibits potential as an anti-inflammatory agent or in pain management.
Chemistry: It serves as a building block for the synthesis of other compounds.
Industry: Used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
- The exact mechanism of action is still under investigation.
- It may interact with specific molecular targets or pathways related to inflammation or pain modulation.
Comparison with Similar Compounds
Similar Compounds:
These compounds share structural similarities but may have distinct properties and applications. 2-{[(4-Isopropylphenoxy)acetyl]amino}benzamide stands out due to its specific substitution pattern and potential therapeutic uses.
Properties
Molecular Formula |
C18H20N2O3 |
---|---|
Molecular Weight |
312.4 g/mol |
IUPAC Name |
2-[[2-(4-propan-2-ylphenoxy)acetyl]amino]benzamide |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)13-7-9-14(10-8-13)23-11-17(21)20-16-6-4-3-5-15(16)18(19)22/h3-10,12H,11H2,1-2H3,(H2,19,22)(H,20,21) |
InChI Key |
ZITBTMCHRDCUEX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2C(=O)N |
Origin of Product |
United States |
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